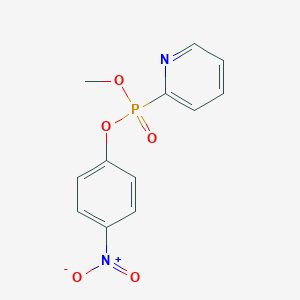![molecular formula C13H15N5O B14566625 N-Propan-2-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-09-6](/img/structure/B14566625.png)
N-Propan-2-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a compound that belongs to the class of urea derivatives It features a pyridine and pyrimidine moiety, which are known for their significant roles in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves the reaction of isopropylamine with 2-(pyridin-4-yl)pyrimidin-4-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)pyridin-2-amine
- 4-Amino-N-pyridin-2-yl-benzenesulfonamide
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
Uniqueness
N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific combination of pyridine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61310-09-6 |
|---|---|
Molecular Formula |
C13H15N5O |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
1-propan-2-yl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H15N5O/c1-9(2)16-13(19)18-11-5-8-15-12(17-11)10-3-6-14-7-4-10/h3-9H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
SJJOXQXXTAJQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal](/img/structure/B14566543.png)
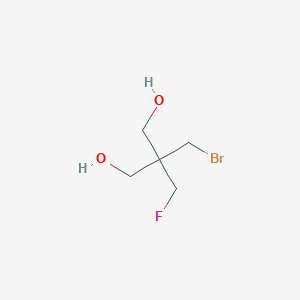
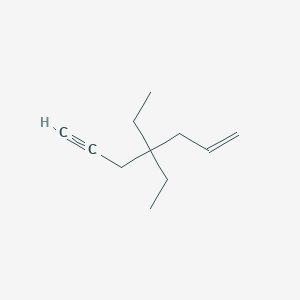
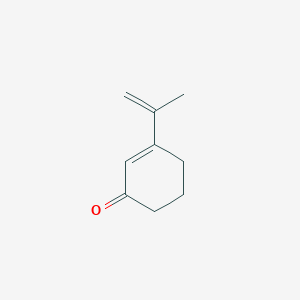
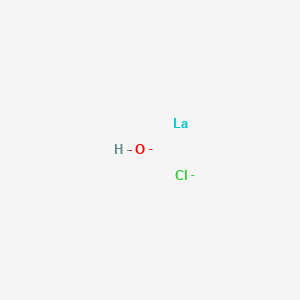
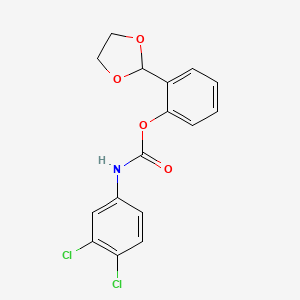
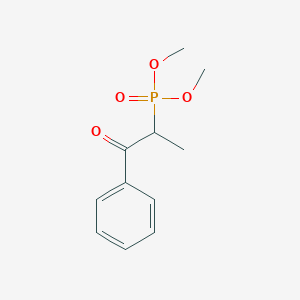
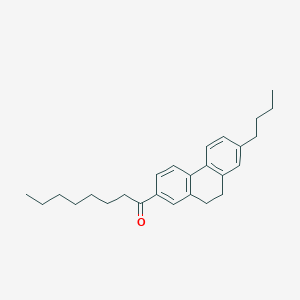
![1,3,5,7-Tetraphenyl-6H-cyclohepta[c]tellurophen-6-one](/img/structure/B14566589.png)


![1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14566601.png)
![Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester](/img/structure/B14566603.png)
